molecular formula C12H15ClN4O4S B13770120 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate CAS No. 53640-38-3

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate

Cat. No.: B13770120
CAS No.: 53640-38-3
M. Wt: 346.79 g/mol
InChI Key: YGNFMPVNBVVGJX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with ethyl and diammonium sulphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring. The final step involves the addition of diammonium sulphate to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

53640-38-3

Molecular Formula

C12H15ClN4O4S

Molecular Weight

346.79 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-1,3-diium-2,4-diamine;sulfate

InChI

InChI=1S/C12H13ClN4.H2O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-5(2,3)4/h3-6H,2H2,1H3,(H4,14,15,16,17);(H2,1,2,3,4)

InChI Key

YGNFMPVNBVVGJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=[NH+]C(=[NH+]1)N)N)C2=CC=C(C=C2)Cl.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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